molecular formula C14H13BrO B6326712 1-Bromo-3-(4-methoxybenzyl)benzene CAS No. 53039-49-9

1-Bromo-3-(4-methoxybenzyl)benzene

Cat. No. B6326712
CAS RN: 53039-49-9
M. Wt: 277.16 g/mol
InChI Key: KKPSLFBGGFDGRE-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-methoxybenzyl)benzene is a chemical compound with the molecular formula C14H13BrO. It has a molecular weight of 277.16 . It is used as a reagent for the protection of hydroxyl groups that can be removed by treatment with DDQ .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(4-methoxybenzyl)benzene consists of a benzene ring substituted with a bromo group and a methoxybenzyl group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1-Bromo-3-(4-methoxybenzyl)benzene is a liquid at room temperature . It has a density of 1.395 g/mL at 19 °C . More specific physical and chemical properties would require detailed experimental measurements .

Scientific Research Applications

Synthesis of Other Compounds

1-Bromo-3-(4-methoxybenzyl)benzene can be used as a starting material in the synthesis of a variety of other compounds. The bromine atom is a good leaving group, making it possible to replace it with other groups in nucleophilic substitution reactions .

Study of Reaction Mechanisms

This compound can be used to study reaction mechanisms, particularly those involving benzylic positions. For example, it can be used to investigate the differences between SN1 and SN2 reactions at the benzylic position .

Protection of Hydroxyl Groups

Compounds similar to 1-Bromo-3-(4-methoxybenzyl)benzene, such as 4-Methoxybenzyl bromide, are used for the protection of hydroxyl groups. The methoxybenzyl group can be added to a molecule to protect a hydroxyl group during a reaction, and then removed afterwards .

Study of Free Radical Reactions

The benzylic position in 1-Bromo-3-(4-methoxybenzyl)benzene is susceptible to free radical reactions. This makes it a useful compound for studying these types of reactions .

Investigation of Resonance Stabilization

The compound can be used to investigate resonance stabilization. The benzylic position is resonance stabilized, which can be studied using this compound .

Material for Teaching and Learning

1-Bromo-3-(4-methoxybenzyl)benzene can be used as a teaching tool in chemistry education. It can be used to demonstrate various concepts in organic chemistry, such as nucleophilic substitution reactions, free radical reactions, and resonance stabilization .

Safety and Hazards

Handling 1-Bromo-3-(4-methoxybenzyl)benzene requires appropriate safety measures. It can cause skin irritation and serious eye damage . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

1-bromo-3-[(4-methoxyphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPSLFBGGFDGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(4-methoxybenzyl)benzene

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